

Technical Replication Guide: 2-Methyl-DL-tyrosine (AMPT)

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Compound of Interest

Compound Name: 2-Methyl-DL-tyrosine

CAS No.: 96646-27-4

Cat. No.: B1609169

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Executive Summary & Disambiguation

2-Methyl-DL-tyrosine, systematically known as

-Methyl-DL-tyrosine (AMPT) or Metyrosine, is a seminal tool compound in neuropharmacology. It functions as a competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.^{[1][2][3][4][5]}

Scientific Disambiguation:

- Target Compound: **2-Methyl-DL-tyrosine** (CAS: 658-48-0). This refers to the methylation at the -carbon of the alanine side chain.
- Active Isomer: The L-isomer is the biologically active inhibitor. The DL-racemate is frequently used in research for cost-efficiency, but researchers must account for the 50% inactive D-isomer load, which may compete for transport (LAT1) without inhibiting the enzyme.

- Confusion Risk: Do not confuse with ring-methylated analogs (e.g., 2,6-dimethyl-tyrosine/Dmt) used in opioid peptide stabilization.

This guide outlines the rigorous replication of AMPT's key finding: the dose-dependent ablation of L-DOPA synthesis and subsequent dopamine depletion.

Comparative Analysis: AMPT vs. Alternatives

In experimental design, the choice of inhibitor dictates the kinetic profile and downstream effects. The table below contrasts AMPT with its primary alternatives.

Feature	2-Methyl-DL-tyrosine (AMPT)	3-Iodo-L-tyrosine	Reserpine	L-Tyrosine (Control)
Mechanism	Competitive Inhibitor of TH (vs. Tyrosine)	Competitive Inhibitor of TH (Potent)	VMAT Blocker (Depletes vesicles)	Substrate (Precursor)
Target Step	Rate-limiting step (Tyr L-DOPA)	Rate-limiting step (Tyr L-DOPA)	Storage/Release	N/A
Potency (Ki)	Moderate (M range)	High (nM range)	N/A (Different target)	N/A
Reversibility	Reversible	Reversible	Irreversible (slow recovery)	N/A
Key Application	Chronic depletion models; Pheochromocytoma	Acute, high-potency inhibition	Vesicular leakage studies	Baseline normalization
Cellular Entry	LAT1 Transporter (Active)	LAT1 Transporter	Passive/Lipophilic	LAT1 Transporter

Senior Scientist Insight:

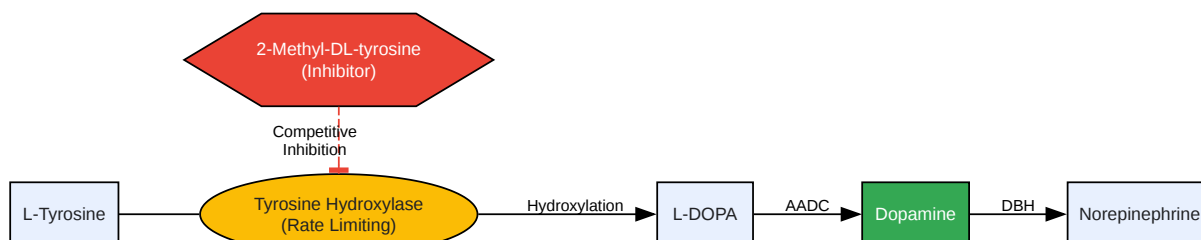
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While 3-Iodo-L-tyrosine is a more potent inhibitor *in vitro*, AMPT is preferred for *in vivo* or whole-cell replication studies because its pharmacokinetic profile and transport kinetics are better characterized, allowing for sustained intracellular depletion of dopamine without the rapid toxicity associated with iodinated compounds.

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Mechanistic Visualization

The following diagram illustrates the Catecholamine Biosynthesis pathway and the precise intervention point of **2-Methyl-DL-tyrosine**.



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Caption: **2-Methyl-DL-tyrosine** competitively inhibits Tyrosine Hydroxylase, blocking the conversion of L-Tyrosine to L-DOPA.

Experimental Protocols for Replication

To validate the efficacy of **2-Methyl-DL-tyrosine**, we utilize a dual-phase approach: Enzymatic Kinetics (Cell-free) and Functional Depletion (Cell-based).

Protocol A: In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: Determine the IC₅₀ of **2-Methyl-DL-tyrosine** against recombinant TH.

Materials:

- Recombinant Human Tyrosine Hydroxylase (hTH).
- Substrate: L-Tyrosine ().
- Cofactor: Tetrahydrobiopterin (,).
- Inhibitor: **2-Methyl-DL-tyrosine** (Serial dilution:).
- Detection: HPLC-ECD (Electrochemical Detection) or Fluorescence plate reader (if using DOPA-responsive fluorophores).

Workflow:

- Buffer Prep: Prepare 50 mM MES buffer (pH 6.0) with catalase and sheep liver dihydropteridine reductase (to regenerate).
- Incubation: Mix hTH + **2-Methyl-DL-tyrosine** + Fe(II). Incubate for 5 min at 37°C.
- Initiation: Add L-Tyrosine to start the reaction.
- Reaction: Incubate for 15 minutes at 37°C.

- Termination: Stop reaction with 0.1 M Perchloric Acid (PCA) containing sodium metabisulfite (antioxidant).
- Quantification: Centrifuge (14,000 x g, 10 min). Inject supernatant into HPLC-ECD. Measure L-DOPA peak area.

Validation Criteria:

- Control: Uninhibited reaction must show linear L-DOPA accumulation.
- Replication Target: The IC₅₀ for the DL-racemate should be approximately 2x the IC₅₀ of the pure L-isomer (typically for L-isomer, so for DL).

Protocol B: Cellular Dopamine Depletion (PC12 Model)

Objective: Replicate the physiological depletion of dopamine in a catecholaminergic cell line.

Materials:

- PC12 Cells (Rat Pheochromocytoma).
- Culture Media: DMEM + 10% Horse Serum + 5% FBS.
- Treatment: **2-Methyl-DL-tyrosine** (1 mM, 2 mM, 4 mM).

Workflow:

- Seeding: Seed PC12 cells at cells/well in 6-well plates. Allow 24h adhesion.
- Treatment: Replace media with fresh media containing **2-Methyl-DL-tyrosine**.
 - Note: Because the DL-form is used, higher concentrations (mM range) are often required to outcompete high intracellular tyrosine levels compared to cell-free assays.

- Time Course: Harvest cells at 6h, 12h, and 24h.
- Lysis: Wash with PBS. Lyse in 0.1 M Perchloric Acid (PCA) + EDTA.
- Sonication & Spin: Sonicate briefly on ice. Centrifuge at 15,000 x g for 15 min at 4°C.
- Analysis: Analyze supernatant via HPLC-ECD for Dopamine levels. Normalize to total protein content (BCA assay on pellet).

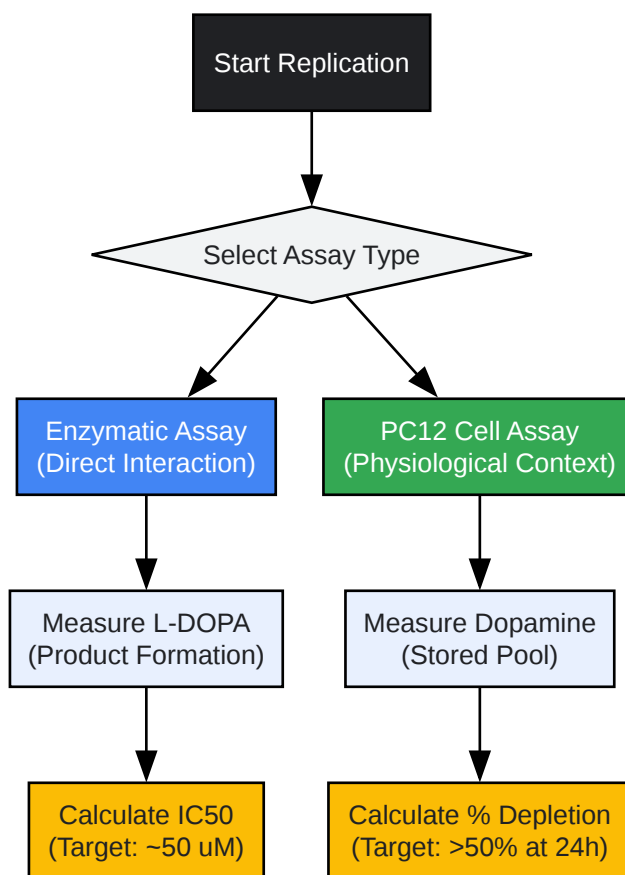
Self-Validating Logic:

- Negative Control: Untreated cells must maintain stable Dopamine/Protein ratios.
- Positive Control: Cells treated with Reserpine (vesicle depletor) should show rapid depletion (<2h), whereas AMPT (synthesis inhibitor) shows gradual depletion consistent with the turnover rate of stored dopamine vesicles ().

Troubleshooting & Data Interpretation

Observation	Potential Cause	Corrective Action
No Inhibition (In Vitro)	Oxidation of cofactor	Ensure is prepared fresh in DTT/Ascorbic acid.
No Depletion (Cellular)	Inactive D-isomer competition	Verify you are using 2x concentration if using DL-mix vs L-pure.
High Cell Toxicity	Off-target effects of DL-isomer	Switch to pure -Methyl-L-tyrosine or reduce duration (<24h).
Peak Overlap (HPLC)	Metabolite interference	Adjust mobile phase pH (typically 3.0-4.0) or ion-pairing agent (OSA).

Graphviz Workflow: Experimental Logic



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Caption: Decision tree for selecting the appropriate validation method for **2-Methyl-DL-tyrosine** activity.

References

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